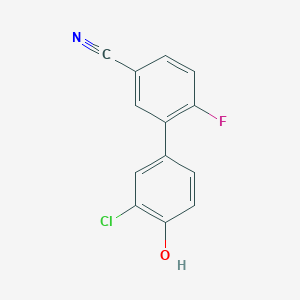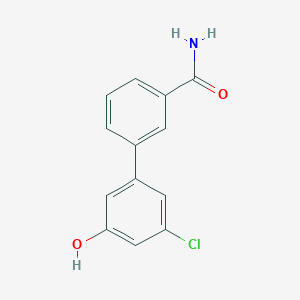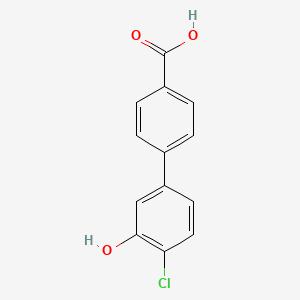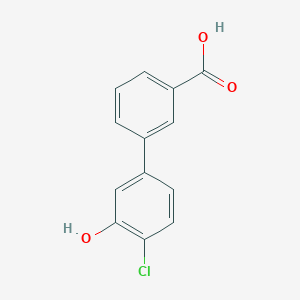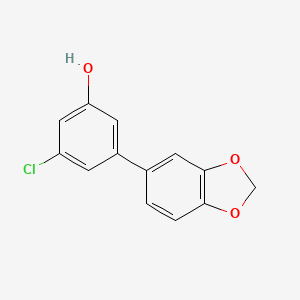
3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% (3C5MDOP) is an aromatic compound with a wide range of applications in scientific research. It is a member of the phenol family and is widely used in organic synthesis due to its versatile reactivity and stability. In
Aplicaciones Científicas De Investigación
3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% is widely used in scientific research due to its versatile reactivity and stability. It has been used in the synthesis of various organic compounds, including 4-chloro-3,4-methylenedioxyphenylacetic acid, 4-chloro-3,4-methylenedioxyphenylmethanol, and 4-chloro-3,4-methylenedioxyphenylacetamide. It has also been used in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug ibuprofen.
Mecanismo De Acción
3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% is known to have a variety of effects on biochemical and physiological systems. It has been shown to interact with various enzymes, receptors, and ion channels. For example, it has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to interact with the serotonin receptor 5-HT1A, which is involved in mood regulation.
Biochemical and Physiological Effects
3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% has been shown to have a variety of effects on biochemical and physiological systems. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been shown to have neuroprotective effects, as well as to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% in lab experiments is its versatility and stability. It is relatively easy to synthesize and is stable in a variety of conditions. However, it is important to note that 3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% can be toxic in high doses and should be handled with caution in the laboratory.
Direcciones Futuras
The future of 3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% is promising. It has been shown to have a variety of potential applications, including the synthesis of pharmaceuticals, anti-inflammatory agents, and anti-cancer agents. Additionally, further research into its mechanism of action and biochemical and physiological effects could lead to a better understanding of its potential applications. Finally, further research into its toxicity and safety could lead to improved safety protocols for its use in the laboratory.
Métodos De Síntesis
3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% is typically synthesized through a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde with 3,4-methylenedioxybenzene in the presence of an acid catalyst. This reaction produces 4-chloro-3,4-methylenedioxybenzaldehyde. The second step involves the reaction of the 4-chloro-3,4-methylenedioxybenzaldehyde with phenol in the presence of an acid catalyst. This reaction produces 3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95%.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-10-3-9(4-11(15)6-10)8-1-2-12-13(5-8)17-7-16-12/h1-6,15H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZYXBUGYCUUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3,4-methylenedioxyphenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









